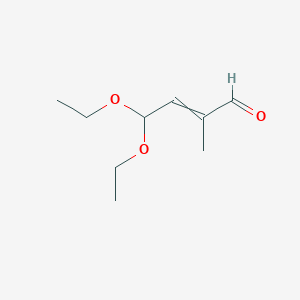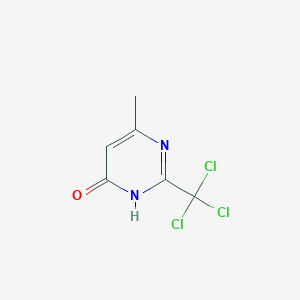
2-Methoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions: The phenyl and methyl groups can be introduced through substitution reactions using appropriate reagents and catalysts.
Acetamide Formation: The final step involves the reaction of the pyrazole derivative with methoxyacetyl chloride in the presence of a base such as triethylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antipyretic agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its activity against certain diseases.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-pyridyl)acetamide): Similar structure with a pyridyl group instead of a phenyl group.
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a bis-pyrazole structure.
Uniqueness
2-Methoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other pyrazole derivatives.
Eigenschaften
CAS-Nummer |
824969-23-5 |
|---|---|
Molekularformel |
C13H15N3O2 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
2-methoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetamide |
InChI |
InChI=1S/C13H15N3O2/c1-9-12(14-11(17)8-18-2)13(16-15-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
KKCNLQZWXBZYCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


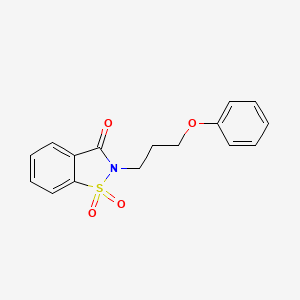
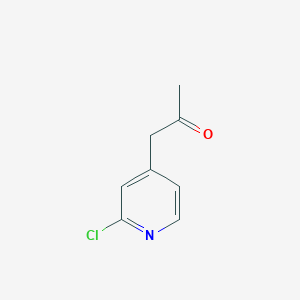

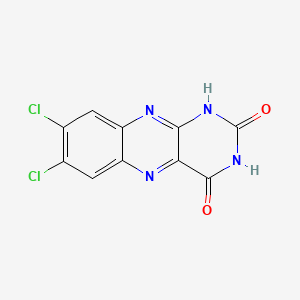
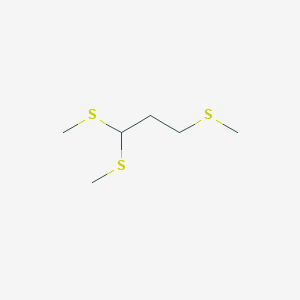
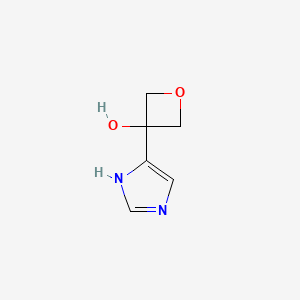
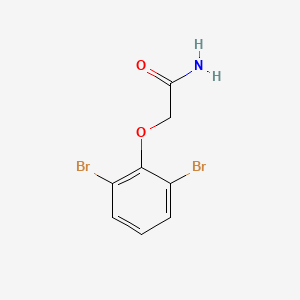
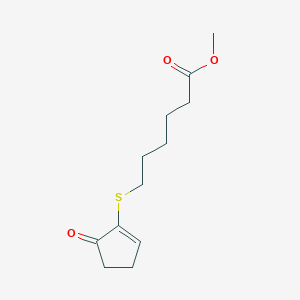
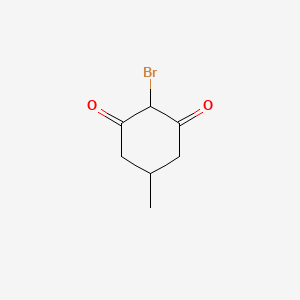

![4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B8641188.png)

